molecular formula C14H12N4O6 B8539938 methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate

methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate

Cat. No. B8539938
M. Wt: 332.27 g/mol
InChI Key: NYGYORXJYHUSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C14H12N4O6 and its molecular weight is 332.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate

InChI

InChI=1S/C14H12N4O6/c1-23-14(22)17-10-4-2-3-9(8(10)7-15-17)16-13(21)24-18-11(19)5-6-12(18)20/h2-4,7H,5-6H2,1H3,(H,16,21)

InChI Key

NYGYORXJYHUSOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=CC=CC(=C2C=N1)NC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 3-necked 2-L flask fitted with a mechanical stirrer and a nitrogen inlet were charged the aminoindazole carbamate (94.5 g, 1.0 equiv.), N,N′-disuccinimidyl carbonate (113.8 g, 1.07 eq), and dry acetonitrile (950 mL, KF=0.06%). Pyridine (32.8 g, 1.0 eq) was added to the mixture and it was heated to 40° C. and stirred for 15 h during which time a solid precipitated. The solid was filtered, washed with fresh dry acetonitrile (3×100 mL), and dried in a vacuum oven at 40° C. to afford 130.1 g (92.9% potency adjusted) of the activated succinimidyl carbamate as a light brown solid.
Name
aminoindazole carbamate
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
113.8 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 4-amino-1H-indazole-1-carboxylate (1.9 g, 10 mmol) and 1-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}oxy)-2,5-pyrrolidinedione (2.8 g, 11 mmol) were combined in acetonitrile (100 mL), stirred for 48 hours at ambient temperature, and filtered. The filter cake was washed with acetonitrile (10 mL) and dried under reduced pressure at ambient temperature to provide the title compound.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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